molecular formula C21H21NO5 B11659767 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-methoxybenzoate

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-methoxybenzoate

Cat. No.: B11659767
M. Wt: 367.4 g/mol
InChI Key: RYMKNFNUAIVMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1,2-dimethylindole with ethyl chloroformate to form the ethoxycarbonyl derivative. This intermediate is then reacted with 4-methoxybenzoic acid under esterification conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-methoxybenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 5-(4-methoxybenzoyl)oxy-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C21H21NO5/c1-5-26-21(24)19-13(2)22(3)18-11-10-16(12-17(18)19)27-20(23)14-6-8-15(25-4)9-7-14/h6-12H,5H2,1-4H3

InChI Key

RYMKNFNUAIVMRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.